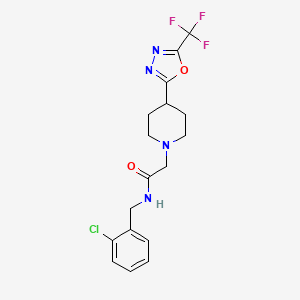
N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClF3N4O2 and its molecular weight is 402.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented with the following structural formula:
This indicates the presence of a chlorobenzyl group, a trifluoromethyl group, and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. In vitro assays demonstrated that it significantly reduced cell viability in MCF cell lines with an IC50 value indicating effective cytotoxicity .
- In Vivo Studies : In animal models, administration of related compounds resulted in significant tumor growth suppression. This suggests potential for further development as an anticancer agent .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties:
- Bacterial Inhibition : Compounds with similar oxadiazole structures have exhibited activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Component | Modification Impact |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity and cell membrane penetration. |
| Trifluoromethyl Group | Increases potency against microbial targets. |
| Oxadiazole Moiety | Essential for anticancer activity; stabilizes interactions with biological targets. |
Case Studies
- Study on Cancer Cell Lines : A study demonstrated that a related oxadiazole compound significantly induced apoptosis in MCF7 breast cancer cells. Flow cytometry results indicated increased early apoptotic cells upon treatment .
- Antimicrobial Testing : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity comparable to standard antibiotics .
科学的研究の応用
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibit antimicrobial properties. The oxadiazole moiety is known for its ability to enhance the antimicrobial efficacy of drug candidates. Studies have demonstrated that derivatives of oxadiazoles possess activity against various bacterial strains, including resistant strains .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Inflammation is a critical factor in numerous diseases, including cardiovascular diseases and diabetes. Research has shown that similar compounds can inhibit inflammatory pathways, thus offering therapeutic benefits in treating inflammatory conditions .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. Compounds containing trifluoromethyl and oxadiazole groups have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's .
Material Science Applications
1. Organic Electronics
this compound has been explored for its use in organic electronic materials due to its unique electronic properties. The presence of trifluoromethyl groups can enhance the electron-withdrawing ability of the molecule, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
2. Polymer Chemistry
In polymer science, the incorporation of this compound into polymer matrices has shown promise in improving thermal stability and mechanical properties. Its ability to act as a crosslinking agent can enhance the performance characteristics of various polymers used in coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties .
Case Study 2: Neuroprotection Against Oxidative Stress
In a cellular model of oxidative stress induced by hydrogen peroxide, this compound demonstrated a reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O2/c18-13-4-2-1-3-12(13)9-22-14(26)10-25-7-5-11(6-8-25)15-23-24-16(27-15)17(19,20)21/h1-4,11H,5-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWSJYMCCZAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














